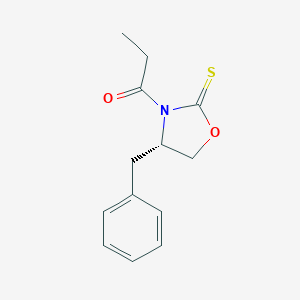

(S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-[(4S)-4-benzyl-2-sulfanylidene-1,3-oxazolidin-3-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S/c1-2-12(15)14-11(9-16-13(14)17)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIDPJIHKSUBCO-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(COC1=S)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N1[C@H](COC1=S)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901182533 | |

| Record name | 1-[(4S)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901182533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145588-95-0 | |

| Record name | 1-[(4S)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145588-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4S)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901182533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione

This guide provides a comprehensive overview of the key physical and spectroscopic properties of (S)-4-benzyl-3-propionyl-1,3-oxazolidine-2-thione, a crucial chiral auxiliary in modern asymmetric synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights, ensuring a thorough understanding of this reagent's characteristics.

Introduction: The Significance of Chiral Auxiliaries

In the realm of stereoselective synthesis, chiral auxiliaries are indispensable tools. These chemical entities are temporarily incorporated into a prochiral substrate to direct a chemical reaction towards the formation of a single enantiomer of the product.[1] The this compound belongs to the esteemed class of Evans auxiliaries, which are renowned for their high diastereoselectivity in a variety of carbon-carbon bond-forming reactions, including alkylations and aldol additions.[2][3] The thione derivative, with its sulfur-for-oxygen substitution in the oxazolidinone ring, offers altered reactivity and selectivity profiles compared to its more common oxo-analog, making it a valuable tool for specific synthetic challenges.[4] A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, and subsequent removal.

Core Physical Properties

The physical state and solubility of a reagent are foundational to its practical application in the laboratory. These properties dictate the choice of solvents for reactions and purifications, as well as appropriate storage conditions.

Physical State and Appearance

This compound is typically an off-white crystalline solid at room temperature.[5] Its solid nature is advantageous for accurate weighing and handling.

Melting Point

The melting point is a critical indicator of purity. For this compound, the reported melting point is in the range of 74-75 °C .[5] A sharp melting point within this range is indicative of high purity. In contrast, the corresponding oxo-analog, (S)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one, exhibits a lower melting point, typically in the range of 42-47 °C.[6][7][8][9] This difference can be attributed to the variations in intermolecular forces and crystal packing induced by the substitution of oxygen with a larger, more polarizable sulfur atom.

Solubility Profile

While specific quantitative solubility data is not extensively published, based on its structure and the known solubility of its oxo-analog, this compound is expected to be soluble in a range of common organic solvents. These likely include chlorinated solvents such as dichloromethane and chloroform, ethers like tetrahydrofuran, and polar aprotic solvents. The oxo-analog is known to be soluble in chloroform and methanol.[6]

Storage and Stability

For maintaining its chemical integrity, this compound should be stored in a cool, dry environment, with recommended temperatures between 2-8°C.[5] It is also advisable to store it under an inert atmosphere, such as nitrogen, to prevent potential degradation from moisture or oxidation.[5]

Data Summary Table

| Property | This compound | (S)-4-Benzyl-3-propionyl-1,3-oxazolidin-2-one (for comparison) |

| CAS Number | 145588-95-0[5] | 101711-78-8[6][8][9][10] |

| Molecular Formula | C₁₃H₁₅NO₂S | C₁₃H₁₅NO₃[6][7][8][11] |

| Molecular Weight | 249.33 g/mol | 233.26 g/mol [7][11] |

| Appearance | Off-white crystalline solid[5] | Off-white to pale yellow solid[6][8] |

| Melting Point | 74-75 °C[5] | 42-47 °C[6][7][8][9] |

| Solubility | Soluble in common organic solvents | Soluble in chloroform, methanol[6] |

| Storage | 2-8°C, under inert atmosphere[5] | Room temperature, in an inert atmosphere[6] |

Spectroscopic and Structural Characterization

Spectroscopic analysis provides a detailed fingerprint of a molecule's structure and is essential for confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals would include the aromatic protons of the benzyl group, the diastereotopic protons of the CH₂ group adjacent to the phenyl ring, the methine proton of the stereocenter, and the protons of the propionyl group.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the characteristic thiocarbonyl (C=S) signal at a downfield chemical shift.

While a specific, publicly available spectrum for the thione is not provided in the search results, the spectrum of its oxo-analog offers a valuable reference point. For (R)-(-)-4-benzyl-3-propionyl-2-oxazolidinone (the enantiomer of the oxo-analog), the following ¹H NMR data has been reported (500 MHz, CDCl₃): δ 7.33 (dd, J₁=7.4 Hz, J₂=7.6 Hz, 2H), 7.29 (d, J=6.9 Hz, 1H), 7.21 (d, J=7.4 Hz, 2H), 4.67 (m, 1H), 4.18 (m, 2H), 3.31 (dd, J₁=13.3 Hz, J₂=3.2 Hz, 1H), 2.96 (m, 2H), 2.77 (dd, J₁=13.3 Hz, J₂=3.7 Hz, 1H), 1.21 (t, J=7.4 Hz, 3H).[6] One would expect a similar pattern for the thione, with potential shifts in the signals of protons close to the thiocarbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic peak for this compound would be the C=S stretching vibration, which typically appears in the region of 1250-1020 cm⁻¹. This is in contrast to the strong C=O stretching vibration of the oxazolidinone ring in the oxo-analog, which appears around 1780 cm⁻¹, and the amide C=O stretch around 1690 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition. For this compound, the expected molecular ion peak [M]⁺ would be at m/z = 249.33. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula.

Experimental Protocols for Physical Characterization

To ensure the quality and identity of this compound for use in synthesis, the following experimental protocols are recommended.

Melting Point Determination

Objective: To determine the melting point range of the compound as an indicator of purity.

Methodology:

-

A small amount of the crystalline sample is placed in a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point.

NMR Sample Preparation and Analysis

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the structure of the compound.

Methodology:

-

Approximately 5-10 mg of the sample is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

The sample is mixed thoroughly until fully dissolved.

-

The NMR tube is placed in the NMR spectrometer.

-

¹H and ¹³C NMR spectra are acquired using standard parameters.

Diagrams

Caption: Chemical structure and characterization workflow for this compound.

Conclusion

This compound is a valuable chiral auxiliary with a distinct set of physical properties that differentiate it from its oxo-analog. Its higher melting point and the unique spectroscopic signatures of the thiocarbonyl group are key characteristics. A comprehensive understanding and verification of these properties are essential for its successful application in asymmetric synthesis, ultimately contributing to the efficient and stereocontrolled production of complex chiral molecules in pharmaceutical and chemical research.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10966403, (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone. [Link]

-

Wikipedia. Chiral auxiliary. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 71313920, (S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3. [Link]

- Ghorai, M. K., & Tiwari, D. P. (2014). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 4(92), 50696-50731.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 736225, (S)-4-Benzyl-2-oxazolidinone. [Link]

- Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis-The Essentials (pp. 1-10). Wiley-VCH Verlag GmbH & Co. KGaA.

- Google Patents. Synthetic method of (S)-4-benzyl-3-propionyl-2-oxazolidinone.

- El-Faham, A., & Funosas, R. S. (2013). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Current Organic Synthesis, 10(4), 538-563.

- Google Patents. Preparation method of (S) -4-phenyl-2-oxazolidinone.

-

University of York. Asymmetric Synthesis. [Link]

-

ResearchGate. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 145588-95-0 [amp.chemicalbook.com]

- 6. (4S)-(+)-4-Benzyl-3-propionyl-2-oxazolidinone | 101711-78-8 [chemicalbook.com]

- 7. (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone 99 131685-53-5 [sigmaaldrich.com]

- 8. (S)-(+)-4-Benzyl-3-propionyl-2-oxazolidinone 96.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 9. (S)-(+)-4-Benzyl-3-propionyl-2-oxazolidinone | 101711-78-8 | TCI AMERICA [tcichemicals.com]

- 10. scbt.com [scbt.com]

- 11. (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone | C13H15NO3 | CID 10966403 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of (S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility profile of (S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione, a chiral auxiliary of significant interest in asymmetric synthesis. Understanding the solubility of this compound is paramount for its effective application in reaction engineering, process development, and purification strategies. This document delves into the physicochemical properties that govern its solubility, presents a detailed experimental protocol for solubility determination, and discusses the key factors that influence its behavior in various solvent systems.

Introduction: The Significance of Solubility in Asymmetric Synthesis

This compound belongs to the class of Evans auxiliaries, which are instrumental in controlling stereochemistry in a wide array of carbon-carbon bond-forming reactions. The thione moiety, in place of the more common oxazolidinone, offers unique reactivity and selectivity profiles. The success of syntheses employing this auxiliary is intrinsically linked to its solubility characteristics. Proper solvent selection, guided by a thorough understanding of the compound's solubility, is critical for achieving optimal reaction kinetics, facilitating product isolation, and ensuring process scalability. This guide aims to provide the foundational knowledge for researchers to confidently manipulate and optimize reaction conditions involving this versatile chiral auxiliary.

Physicochemical Properties: A Comparative Analysis

The solubility of a compound is dictated by its inherent physicochemical properties. Here, we present the known properties of this compound and its corresponding oxazolidinone analogue to highlight the impact of the thiocarbonyl group.

Table 1: Physicochemical Properties of this compound and its Oxazolidinone Analogue

| Property | This compound | (S)-4-Benzyl-3-propionyl-1,3-oxazolidin-2-one |

| Molecular Formula | C₁₃H₁₅NO₂S | C₁₃H₁₅NO₃ |

| Molecular Weight | 249.33 g/mol | 233.26 g/mol [1] |

| Appearance | Off-white solid | White to off-white crystalline powder |

| Melting Point | 74-75 °C[2] | 44-46 °C |

| Predicted logP | Data not available | 2.2 (XLogP3)[3] |

The most striking difference is the significantly higher melting point of the oxazolidinethione (74-75 °C) compared to its oxazolidinone counterpart (44-46 °C)[2]. This suggests a more stable crystal lattice structure for the thione, which would generally imply lower solubility in a given solvent, assuming all other factors are equal. The greater polarizability of the sulfur atom in the thiocarbonyl group compared to the oxygen in the carbonyl group also influences intermolecular interactions and, consequently, solubility.

Solubility Profile: A Practical Investigation

Due to the limited availability of quantitative solubility data in the public domain for this compound, this section outlines a robust experimental protocol for its determination.

Recommended Solvents for a Comprehensive Profile

To establish a comprehensive solubility profile, a diverse range of solvents should be employed, spanning the polarity spectrum. The following solvents are recommended for initial screening:

-

Non-polar: Heptane, Toluene

-

Moderately Polar Aprotic: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc)

-

Polar Aprotic: Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

-

Polar Protic: Methanol, Ethanol, Isopropanol (IPA)

-

Aqueous: Water (at various pH values)

Experimental Protocol: The Shake-Flask Method

The shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.

Materials:

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another appropriate analytical technique for quantification.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions: a. Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached. b. Add a known volume of each selected solvent to the respective vials. c. Tightly cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in an orbital shaker or on a stir plate maintained at a constant temperature (e.g., 25 °C). b. Agitate the mixtures for a sufficient period to reach equilibrium. For poorly soluble compounds, this may take 24 to 72 hours. It is advisable to sample at intermediate time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

Sample Preparation for Analysis: a. Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. b. Carefully withdraw a sample of the supernatant using a syringe. c. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.

-

Quantification: a. Prepare a series of standard solutions of known concentrations of this compound in the respective solvents. b. Analyze the filtered samples and the standard solutions using a validated analytical method (e.g., HPLC-UV). c. Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated samples.

-

Data Reporting: a. Express the solubility in appropriate units, such as mg/mL or mol/L. b. Record the temperature at which the solubility was determined.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Factors Influencing Solubility

The solubility of this compound is not a static property but is influenced by several external factors.

Effect of Temperature

For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice and solvate the molecules. Therefore, conducting reactions at elevated temperatures can be a viable strategy to increase the concentration of the chiral auxiliary in solution. However, the exact temperature dependence needs to be experimentally determined for each solvent system.

Effect of pH

The structure of this compound does not contain strongly acidic or basic functional groups that would be readily ionized under typical aqueous pH conditions. The amide nitrogen is generally considered to be of very low basicity. Therefore, its solubility in aqueous media is expected to be largely independent of pH within a moderate range (e.g., pH 2-10). However, at extreme pH values, hydrolysis of the acyl group could occur, leading to degradation of the compound rather than a true increase in solubility.

Solvent Polarity and Hydrogen Bonding

The "like dissolves like" principle is a fundamental concept in predicting solubility. This compound possesses both non-polar (benzyl group, propionyl chain) and polar (oxazolidinethione ring) regions. Therefore, it is expected to exhibit moderate to good solubility in a range of organic solvents. Solvents capable of dipole-dipole interactions are likely to be effective. The thiocarbonyl group is a weaker hydrogen bond acceptor than a carbonyl group, which may result in lower solubility in protic solvents compared to its oxazolidinone analogue.

Conclusion

A comprehensive understanding of the solubility profile of this compound is essential for its effective utilization in synthetic chemistry. While publicly available quantitative data is scarce, this guide provides the necessary theoretical framework and a robust experimental protocol to enable researchers to determine its solubility in a range of relevant solvents. The higher melting point of the thione compared to its oxazolidinone counterpart suggests a more stable crystal lattice and potentially lower solubility. By systematically investigating the effects of solvent choice and temperature, researchers can optimize reaction conditions, improve yields, and streamline purification processes.

References

-

PubChem. (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone. [Link]

- Google Patents. Synthetic method of (S)-4-benzyl-3-propionyl-2-oxazolidinone.

-

RSC Publishing. Thiocarbonyl chemistry in polymer science. [Link]

-

PubChem. (S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3. [Link]

Sources

The Strategist's Guide to Stereocontrol: A Deep Dive into Chiral Auxiliaries in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis, where the three-dimensional arrangement of atoms can mean the difference between a life-saving therapeutic and an inert or even harmful compound, the precise control of stereochemistry is paramount. This in-depth technical guide serves as a comprehensive resource on the theory and practice of using chiral auxiliaries, a powerful and enduring strategy for achieving asymmetry in synthesis. Authored for the discerning scientist, this document moves beyond mere protocols to dissect the underlying principles, strategic considerations, and practical nuances that govern the successful application of these remarkable molecular tools.

The Fundamental Principle: Temporary Chirality for Permanent Control

Asymmetric synthesis aims to create a preponderance of one enantiomer of a chiral molecule from a prochiral starting material.[1][2] The chiral auxiliary approach achieves this by covalently attaching a single-enantiomer, non-racemic molecule (the auxiliary) to the prochiral substrate.[3][4] This temporary installation imparts chirality to the overall molecule, creating a diastereomeric relationship between the two faces of the prochiral center.[1] Consequently, an attacking reagent will encounter two diastereomeric transition states of unequal energy, leading to the preferential formation of one diastereomer of the product.[1] Subsequent removal, or cleavage, of the auxiliary liberates the desired enantiomerically enriched product and, ideally, allows for the recovery and reuse of the auxiliary.[3][4]

This three-step sequence—attachment, diastereoselective reaction, and cleavage—forms the cornerstone of auxiliary-based asymmetric synthesis and has proven to be a robust and reliable method for the construction of complex chiral molecules.[5]

The Chemist's Toolkit: A Classification of Common Chiral Auxiliaries

The vast and diverse landscape of chiral auxiliaries can be broadly categorized based on their structural motifs and origins. Many of the most successful auxiliaries are derived from readily available and inexpensive natural products from the "chiral pool," such as amino acids, terpenes, and carbohydrates.[4][6]

Oxazolidinones: The Evans Auxiliaries

Pioneered by David A. Evans, chiral oxazolidinones are arguably the most widely recognized and utilized class of chiral auxiliaries.[6][7] Derived from amino acids, these auxiliaries provide a rigid and predictable platform for a variety of asymmetric transformations, most notably aldol additions and alkylations.[7] The steric bulk of the substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.

Key Features of Evans Auxiliaries:

-

High Diastereoselectivity: Often achieve excellent levels of stereocontrol.

-

Predictable Stereochemistry: The outcome of the reaction is generally predictable based on the well-established Zimmerman-Traxler model for aldol reactions.[7]

-

Versatility: Applicable to a wide range of substrates and electrophiles.

| Auxiliary | R Group | Typical Diastereomeric Ratio (d.r.) in Aldol Reactions |

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Phenyl | >99:1 |

| (4S)-4-Benzyl-2-oxazolidinone | Benzyl | >95:5 |

| (4R)-4-Isopropyl-2-oxazolidinone | Isopropyl | >98:2 |

Camphorsultams: The Oppolzer Auxiliaries

Derived from the naturally occurring terpene camphor, Oppolzer's camphorsultam is another powerful and versatile chiral auxiliary.[5][6] Its rigid bicyclic structure provides excellent steric shielding, making it particularly effective in asymmetric Diels-Alder reactions, conjugate additions, and alkylations.[5] The sulfonamide linkage offers a different electronic and steric environment compared to the imide of Evans auxiliaries, sometimes leading to complementary selectivity.[5]

Key Features of Oppolzer's Camphorsultam:

-

Exceptional Steric Hindrance: The bulky camphor skeleton provides a highly biased chiral environment.

-

Crystalline Derivatives: The resulting diastereomers are often crystalline, facilitating purification by recrystallization.

-

Broad Applicability: Effective in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

Pseudoephedrine and Pseudoephenamine Amides: The Myers Auxiliaries

Developed by Andrew G. Myers, pseudoephedrine and its analogue, pseudoephenamine, serve as practical and effective chiral auxiliaries for the asymmetric alkylation of enolates.[8] The chiral secondary alcohol in the auxiliary is believed to chelate to the lithium cation of the enolate, creating a rigid, chair-like transition state that directs the approach of the electrophile.[9] A significant advantage of this system is the high crystallinity of the amide derivatives, which often allows for easy purification of the major diastereomer.[8]

Key Features of Myers Auxiliaries:

-

High Diastereoselectivity in Alkylations: Particularly effective for the synthesis of α-substituted and α,α-disubstituted carboxylic acids.

-

Crystalline Intermediates: Facilitates purification and isolation of single diastereomers.

-

Practicality: Pseudoephedrine is a readily available and inexpensive starting material, although its use is regulated in some regions. Pseudoephenamine offers a viable, unregulated alternative.[8]

The Art of Execution: Experimental Protocols and Mechanistic Insights

The successful implementation of a chiral auxiliary strategy hinges on the careful execution of each step in the sequence. Below are detailed protocols for the application of three major classes of auxiliaries, accompanied by mechanistic diagrams to illustrate the principles of stereocontrol.

Asymmetric Aldol Reaction with an Evans Oxazolidinone

This protocol describes the highly diastereoselective syn-aldol reaction using a valine-derived oxazolidinone.

Experimental Protocol:

-

Acylation of the Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise. After stirring for 15 minutes, add propionyl chloride (1.1 eq) and stir for an additional 30 minutes. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Purify the N-propionyl imide by column chromatography.

-

Diastereoselective Aldol Reaction: To a solution of the N-propionyl imide (1.0 eq) in anhydrous dichloromethane at -78 °C, add dibutylboron triflate (1.1 eq) followed by triethylamine (1.2 eq). Stir the resulting solution for 30 minutes. Add the aldehyde (1.2 eq) and continue stirring at -78 °C for 1 hour, then warm to 0 °C for 1 hour. Quench the reaction with a pH 7 buffer and extract with dichloromethane.

-

Cleavage of the Auxiliary: Dissolve the aldol adduct in a 4:1 mixture of THF and water at 0 °C. Add 30% aqueous hydrogen peroxide (4.0 eq) followed by a 1M aqueous solution of lithium hydroxide (2.0 eq). Stir the mixture vigorously for 4 hours. Quench the excess peroxide with a saturated aqueous solution of sodium sulfite. Extract the aqueous layer with dichloromethane to recover the chiral auxiliary. Acidify the aqueous layer to pH 2 with 1M HCl and extract with ethyl acetate to isolate the chiral β-hydroxy carboxylic acid.[10]

Asymmetric Diels-Alder Reaction with Oppolzer's Camphorsultam

This protocol outlines the use of Oppolzer's camphorsultam to control the stereochemistry of a [4+2] cycloaddition.

Experimental Protocol:

-

Acylation of the Auxiliary: In a flame-dried flask under an inert atmosphere, dissolve (-)-2,10-camphorsultam (1.0 eq) in anhydrous THF.[11] Cool the solution to 0 °C and add sodium hydride (1.1 eq) portion-wise. After hydrogen evolution ceases, add acryloyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous ammonium chloride and extract with ethyl acetate. Purify the N-acryloyl sultam by recrystallization.

-

Diastereoselective Diels-Alder Reaction: To a solution of the N-acryloyl sultam (1.0 eq) in anhydrous dichloromethane at -78 °C, add diethylaluminum chloride (1.2 eq) as a Lewis acid catalyst. Stir for 15 minutes, then add freshly distilled cyclopentadiene (2.0 eq). Maintain the reaction at -78 °C for 3 hours. Quench the reaction by the slow addition of 1M HCl. Separate the layers and extract the aqueous layer with dichloromethane.

-

Cleavage of the Auxiliary: Dissolve the Diels-Alder adduct in a 1:1 mixture of THF and water. Add lithium borohydride (2.0 eq) and stir at room temperature for 12 hours. Carefully quench the reaction with 1M HCl at 0 °C. Extract with ether to isolate the chiral alcohol product. The aqueous layer can be basified and extracted to recover the camphorsultam auxiliary.

Asymmetric Alkylation with a Pseudoephedrine Amide

This protocol details the alkylation of a pseudoephedrine amide to generate an enantiomerically enriched carboxylic acid derivative.

Experimental Protocol:

-

Amide Formation: To a solution of (1R,2R)-(-)-pseudoephedrine (1.0 eq) in anhydrous dichloromethane, add propionic anhydride (1.2 eq) and triethylamine (1.5 eq). Stir at room temperature for 12 hours. Wash the reaction mixture with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over sodium sulfate and concentrate to afford the pseudoephedrine amide, which can often be purified by recrystallization.

-

Diastereoselective Alkylation: To a solution of the pseudoephedrine amide (1.0 eq) in anhydrous THF at -78 °C, add lithium diisopropylamide (LDA) (1.1 eq) dropwise.[12] Stir for 30 minutes, then add the alkyl halide (e.g., benzyl bromide, 1.2 eq). Allow the reaction to slowly warm to 0 °C over 2 hours. Quench with saturated aqueous ammonium chloride and extract with ethyl acetate. Purify the product by column chromatography.

-

Cleavage of the Auxiliary: Dissolve the alkylated amide in a 3:1 mixture of THF and water. Add sulfuric acid (4.0 eq) and heat the mixture at reflux for 12 hours. Cool to room temperature, basify with solid sodium hydroxide to pH 12, and extract with diethyl ether to recover the pseudoephedrine auxiliary. Acidify the aqueous layer to pH 1 with concentrated HCl and extract with diethyl ether to isolate the chiral carboxylic acid.

Real-World Impact: Chiral Auxiliaries in Drug Development

The reliability and predictability of chiral auxiliaries have made them indispensable tools in the pharmaceutical industry, particularly in the early stages of drug discovery and process development.

Case Study: Tipranavir

The initial laboratory-scale synthesis of the HIV protease inhibitor Tipranavir utilized an Evans oxazolidinone auxiliary to control the stereochemistry of a key fragment via a conjugate addition reaction.[5] Although the final commercial route was later optimized to employ an asymmetric hydrogenation, the use of the chiral auxiliary was crucial in the early stages for reliably obtaining the desired stereoisomer for biological evaluation.[5]

Case Study: Atazanavir

The synthesis of the HIV protease inhibitor Atazanavir has been accomplished through various routes, with some approaches utilizing chiral auxiliaries to establish key stereocenters.[13][14] For instance, the synthesis of a key amino alcohol intermediate can be achieved with high diastereoselectivity through the reduction of an α-amino ketone bearing a chiral protecting group that acts as an auxiliary.[13]

Strategic Decisions: Auxiliary vs. Catalysis in an Industrial Context

While asymmetric catalysis offers the allure of generating large quantities of a chiral product from a small amount of a chiral catalyst, the use of stoichiometric chiral auxiliaries remains a highly relevant and often preferred strategy in industrial settings.

Advantages of Chiral Auxiliaries in Industry:

-

Reliability and Predictability: The stereochemical outcome is often highly predictable and less sensitive to reaction conditions than many catalytic systems.

-

Broad Substrate Scope: A single auxiliary can often be applied to a wide range of substrates.

-

Ease of Optimization: Diastereomeric ratios are often easier to analyze and optimize than enantiomeric excesses.

-

Purification of Diastereomers: The diastereomeric products can be separated by standard techniques like chromatography or crystallization, allowing for the isolation of a single, highly pure stereoisomer.

Considerations for Industrial Application:

-

Cost of the Auxiliary: The auxiliary must be readily available and inexpensive, or highly recyclable to be economically viable.

-

Atom Economy: The use of a stoichiometric auxiliary adds to the overall mass of reagents and can generate more waste.

-

Additional Steps: The attachment and cleavage steps add to the overall length of the synthesis.

Ultimately, the choice between a chiral auxiliary and a catalytic approach is a complex decision that depends on factors such as the stage of development, the cost and availability of reagents, the desired scale of production, and the specific synthetic transformation.

The Horizon of Asymmetric Synthesis: The Future of Chiral Auxiliaries

While the field of asymmetric catalysis continues to evolve at a rapid pace, research into novel chiral auxiliaries remains an active and important area. Current trends focus on the development of more efficient, recyclable, and environmentally benign auxiliaries. Furthermore, the integration of chiral auxiliary-based methods with other stereocontrolling strategies, such as organocatalysis, is opening up new avenues for the synthesis of increasingly complex and valuable molecules.[15][16] The enduring legacy and continued innovation in the field of chiral auxiliaries ensure their place as a vital tool in the synthetic chemist's arsenal for the foreseeable future.

References

-

Wikipedia. (n.d.). Chiral auxiliary. Retrieved January 27, 2026, from [Link]

-

Asymmetric Synthesis of the HIV Protease Inhibitor TMC-126 and an Anti-Malarial Agent via a Titanium Tetrachloride Mediated Asymmetric Aldol Addition Reaction. (2025, September 10). ISU ReD. Retrieved from [Link]

-

Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (n.d.). Journal of the Mexican Chemical Society. Retrieved from [Link]

-

Ghosh, A. K., & Fidanze, S. (2004). Syntheses of FDA Approved HIV Protease Inhibitors. Current Medicinal Chemistry, 11(13), 1731–1756. [Link]

- Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis - The Essentials (pp. 3-10). Wiley-VCH.

-

Evans, D. A. (n.d.). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. Retrieved from [Link]

-

Evans Aldol Reaction. (2014, April 18). Chem-Station Int. Ed. Retrieved from [Link]

-

da Silva, A. B., et al. (2020). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Molecules, 25(15), 3454. [Link]

- Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (n.d.).

-

(-)-d-2,10-camphorsultam. (n.d.). Organic Syntheses. Retrieved from [Link]

- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. (n.d.).

-

Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]

- Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. (2019, June 16).

- Green Chemistry Meets Asymmetric Organocatalysis: A Critical Overview on Catalysts Synthesis. (n.d.).

-

(s)-4-(phenylmethyl)-2-oxazolidinone. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Labidi, A., & Ali, A. Y. (2023). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv. [Link]

- Chiral Auxiliary Approaches to the Synthesis of Compounds Possessing Elements of Axial, Planar and Helical Chirality. (n.d.).

- An Efficient and Practical Synthesis of the HIV Protease Inhibitor Atazanavir via a Highly Diastereoselective Reduction Approach. (n.d.).

-

Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(12), 2973–2977. [Link]

- Catalytic Asymmetric Conjugate Addition and Allylic Alkylation with Grignard Reagents. (n.d.).

- Recent progress towards catalytic asymmetric construction of inherently chiral scaffolds. (2025, October 20). Royal Society of Chemistry.

- The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. (2023, September 6). ConnectSci.

- Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. (n.d.).

- A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS. (n.d.).

- 1,2-Amino Alcohols via Visible-Light-Mediated Mannich-Type Reaction Enabled by Brook Rearrangement. (2026, January 1).

- ChemInform Abstract: Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. (n.d.).

- Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. (2022, December 29). MDPI.

- Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. (2026, January 7).

- C₂-Symmetric Chiral Bifunctional Primary Amine Catalysts: Design, Synthesis and Application in Asymmetric Aldol Reaction. (n.d.). ChemRxiv.

- Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide. (2020, January 11).

- Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction. (2023, March 1). ChemRxiv.

- Atazanavir. (2024, January 11).

- Synthesis of Tipranavir Analogues as Non-Peptidic HIV Protease Inhibitors. (n.d.).

- Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. (n.d.). Benchchem.

- Probing the mechanism of the asymmetric alkylation of pseudoephedrine amides. (n.d.). STAX.

- Atazanavir: improving the HIV protease inhibitor class. (n.d.). PubMed.

- D.7 Chiral auxiliaries (HL). (2017, April 15). YouTube.

- Neighboring group participation in epoxide ring cleavage in reactions of some 16 [alpha], 17 [alpha]-oxidosteroids with lithium hydroperoxide. (n.d.).

- Asymmetric Cyclopropanation Using New Chiral Auxiliaries Derived from D-Fructose. (n.d.).

- ASYMMETRIC DIELS-ALDER REACTIONS OF CHIRAL ALKOXY IMINIUM SALTS1 MICHAEL E. JUNG*, WAYNE D. VACCARO, and KEITH R. BUSZEK 6. (n.d.). UCLA – Chemistry and Biochemistry.

Sources

- 1. youtube.com [youtube.com]

- 2. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]

- 4. researchgate.net [researchgate.net]

- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 6. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Atazanavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists [mdpi.com]

Commercial suppliers of (S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione

An In-depth Technical Guide to (S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione for Asymmetric Synthesis

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the application of this compound, a potent chiral auxiliary for stereoselective synthesis.

Introduction: The Imperative of Stereocontrol in Modern Chemistry

In the realm of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise but a fundamental requirement. The biological activity of a molecule is intrinsically linked to its three-dimensional structure, where even minor variations can lead to drastically different pharmacological outcomes. Chiral auxiliaries are a cornerstone of asymmetric synthesis, providing a reliable strategy for introducing chirality by temporarily attaching a chiral moiety to a substrate, directing a stereoselective reaction, and then being removed for potential recycling.[1]

Among the most successful and widely adopted chiral auxiliaries are those developed by David A. Evans.[2] While the oxazolidinone-based auxiliaries are ubiquitous, their thio-analogs, such as This compound , offer unique reactivity and have proven indispensable for specific applications, particularly in asymmetric aldol reactions.[3] This guide provides an in-depth exploration of this specific thione auxiliary, from sourcing to mechanistic understanding and practical application.

Compound Profile: this compound

This compound is the N-propionylated derivative of (S)-4-benzyl-1,3-oxazolidine-2-thione. The substitution of the carbonyl oxygen at the 2-position with sulfur modifies the electronic properties of the acyl group, influencing the formation and reactivity of the corresponding enolates.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical & Identification Data:

| Property | Value | Source |

| CAS Number | 145588-95-0 | [4] |

| Molecular Formula | C₁₃H₁₅NO₂S | [4] |

| Molecular Weight | 249.33 g/mol | [4] |

| Appearance | White to off-white solid/powder | General Supplier Data |

| Synonyms | 1-[(4S)-4-(phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-Propanone | [4] |

Commercial Suppliers and Sourcing Considerations

The success of any stereoselective synthesis is predicated on the quality and enantiomeric purity of the chiral auxiliary. Sourcing from reputable suppliers who provide comprehensive analytical data (e.g., Certificate of Analysis with NMR, HPLC, and optical rotation data) is critical.

Table of Selected Commercial Suppliers:

| Supplier | Product Number / Link | Purity Specification | Notes |

| TCI America | B2089 | >98.0% (HPLC) | A leading supplier of research chemicals with reliable quality. |

| Chem-Impex International | 03208 | ≥99% (HPLC) | Offers a range of chiral building blocks. |

| ChemicalBook | CB7478065 | Varies by supplier | A directory listing multiple potential vendors.[4] |

| Santa Cruz Biotechnology | sc-223403 | N/A | Provides research-grade chemicals. |

Scientist's Note on Procurement: For process development or work under GMP conditions, establishing a relationship with a primary manufacturer is crucial. Always qualify a new lot of a chiral auxiliary, as minor impurities can have a significant impact on the outcome of highly sensitive stereoselective reactions. For initial research, suppliers like TCI or Chem-Impex provide a reliable starting point.

Mechanism of Stereocontrol: The Asymmetric Aldol Reaction

The primary utility of this auxiliary is to control the stereochemical outcome of aldol reactions. The process relies on the formation of a rigid, chelated transition state that dictates the facial selectivity of the reaction between the enolate and an aldehyde.[5]

Generalized Workflow for Diastereoselective Aldol Addition:

Caption: A three-stage workflow for a typical Evans-type asymmetric aldol reaction.

Causality Behind Stereoselectivity:

-

Formation of a (Z)-Enolate: The reaction of the N-acyl oxazolidinethione with a Lewis acid (like TiCl₄) and a hindered base (like DIPEA) preferentially forms the (Z)-enolate. The Lewis acid coordinates to both the thione sulfur and the acyl oxygen, creating a pre-organized complex.

-

Rigid Transition State: This (Z)-enolate reacts with an incoming aldehyde via a six-membered, chair-like transition state (the Zimmerman-Traxler model).[6] The metal center (e.g., titanium) acts as a template, holding both the enolate and the aldehyde in a fixed orientation.

-

Steric Shielding: The bulky benzyl group on the chiral auxiliary projects from the C4 position, effectively blocking one face of the enolate. The aldehyde is therefore forced to approach from the opposite, unhindered face. This steric control is the origin of the high diastereoselectivity, leading to the formation of the "Evans syn" aldol adduct.[7]

-

Auxiliary Cleavage: After the C-C bond formation, the auxiliary can be cleaved using various methods (e.g., hydrolysis with LiOH/H₂O₂ or reductive cleavage with LiBH₄) to yield the desired chiral product and recover the auxiliary.

Detailed Experimental Protocol: Titanium-Mediated Aldol Reaction

This section provides a representative, self-validating protocol for the asymmetric aldol addition of the title auxiliary to benzaldehyde.

Materials & Reagents:

-

This compound (1.0 eq)

-

Titanium(IV) chloride (TiCl₄), 1.0 M solution in Dichloromethane (DCM) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA), freshly distilled (1.2 eq)

-

Benzaldehyde, freshly distilled (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Standard oven-dried glassware under an inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask under Argon, add this compound (e.g., 2.49 g, 10.0 mmol). Dissolve in 50 mL of anhydrous DCM.

-

Cooling: Cool the solution to -78 °C in a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.

-

Lewis Acid Addition: Add the TiCl₄ solution (11.0 mL, 11.0 mmol, 1.1 eq) dropwise over 10 minutes. The solution should develop a deep red or orange color. Stir for an additional 20 minutes at -78 °C.

-

Rationale: Slow addition is critical to control the exotherm and prevent side reactions. TiCl₄ serves as the Lewis acid to facilitate enolate formation and template the reaction.

-

-

Base Addition: Add DIPEA (2.09 mL, 12.0 mmol, 1.2 eq) dropwise over 10 minutes. The color may lighten slightly. Stir the mixture for 1 hour at -78 °C.

-

Rationale: A hindered, non-nucleophilic base is required to deprotonate the α-carbon without attacking the acyl group. The 1-hour stir time ensures complete formation of the titanium enolate.

-

-

Aldehyde Addition: Add freshly distilled benzaldehyde (1.22 mL, 12.0 mmol, 1.2 eq) dropwise.

-

Reaction Monitoring: Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to -20 °C over 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Trustworthiness Check: A co-spot of the starting material and the reaction mixture on the TLC plate will confirm consumption of the auxiliary.

-

-

Quenching: Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution while the flask is still cold.

-

Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add 50 mL of DCM, and wash with water (2 x 30 mL) and brine (1 x 30 mL).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification & Analysis: The crude product can be purified by flash column chromatography on silica gel. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the purified product or the crude mixture.

Conclusion

This compound is a highly effective chiral auxiliary that provides predictable and high levels of stereocontrol in asymmetric aldol reactions. Its commercial availability and the reliability of the underlying methodology make it a valuable tool for chemists engaged in the synthesis of complex, enantiomerically pure molecules. Understanding the mechanistic principles and adhering to rigorous experimental technique are key to successfully leveraging this powerful reagent in drug discovery and development.

References

-

Evans Aldol Reaction | Chem-Station Int. Ed. (2014). A concise overview of the Evans aldol reaction, including its mechanism and applications. [Link]

-

Evans Auxiliaries and a Friend for Aldol Reactions - YouTube. (2024). A video lecture explaining the use of chiral auxiliaries in diastereoselective aldol reactions with a focus on chelating enolates and cyclic transition states. [Link]

-

Evans Aldol reaction|Asymmetric synthesis - YouTube. (2020). A video tutorial covering the fundamentals of the Evans aldol reaction and the role of chiral auxiliaries. [Link]

-

4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates - ResearchGate. (2025). A research article detailing the use of a similar thiazolidinone auxiliary in asymmetric aldol reactions via titanium enolates. [Link]

-

Chiral auxiliary - Wikipedia. A general encyclopedic entry explaining the concept and application of chiral auxiliaries in stereochemistry. [Link]

-

Evans' original oxazolidinone auxiliary‐based asymmetric methodology - ResearchGate. A publication discussing the significance and reliability of Evans' chiral auxiliary-based methods in asymmetric synthesis. [Link]

-

4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates - SciELO México. (2024). A publication describing the use of a related chiral auxiliary in aldol reactions, highlighting the formation of 'Evans syn' aldol products. [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. scielo.org.mx [scielo.org.mx]

- 4. This compound | 145588-95-0 [amp.chemicalbook.com]

- 5. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Cleavage of (S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione Auxiliary

Introduction: The Strategic Role of (S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione in Asymmetric Synthesis

In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the fields of pharmaceutical development and natural products synthesis. Chiral auxiliaries are a powerful and reliable tool in this endeavor, temporarily imparting chirality to a prochiral substrate to direct a subsequent diastereoselective transformation. Among these, the family of auxiliaries based on the oxazolidinone scaffold, popularized by David A. Evans, has proven to be exceptionally robust and versatile.

This guide focuses on a valuable sulfur-containing analogue, This compound . This chiral auxiliary offers distinct advantages, including high diastereoselectivity in a range of carbon-carbon bond-forming reactions, such as aldol additions and alkylations. Notably, the replacement of the carbonyl oxygen with sulfur in the heterocyclic ring often facilitates the final, crucial step: the cleavage of the auxiliary to unmask the desired chiral product. Literature suggests that the removal of N-acyl oxazolidine-2-thiones can be accomplished more readily than their oxazolidin-2-one counterparts, expanding the repertoire of mild cleavage conditions available to the synthetic chemist.

This document provides a detailed exploration of the common methods for cleaving the this compound auxiliary, complete with mechanistic insights, step-by-step protocols, and practical guidance for researchers, scientists, and drug development professionals.

Core Principles of Auxiliary Cleavage: A Mechanistic Overview

The cleavage of the N-acyl bond in the auxiliary is a critical step that must be both efficient and gentle enough to avoid racemization of the newly created stereocenter. The choice of cleavage method is dictated by the desired functionality in the final product. The primary pathways for cleavage are:

-

Hydrolytic Cleavage: To generate chiral carboxylic acids.

-

Reductive Cleavage: To produce chiral alcohols or aldehydes.

-

Transesterification: To yield chiral esters.

The underlying principle for these transformations is the nucleophilic acyl substitution at the exocyclic carbonyl group of the propionyl moiety. The oxazolidine-2-thione ring is a good leaving group, and its departure is facilitated by the choice of nucleophile and reaction conditions.

Hydrolytic Cleavage to Yield Chiral Carboxylic Acids

The most common method for obtaining a chiral carboxylic acid from an N-acylated auxiliary is through hydrolysis with lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[1]

Causality of Reagent Choice

The use of hydroperoxide as the nucleophile is crucial for selectively cleaving the exocyclic N-acyl bond. While hydroxide alone can lead to undesired cleavage of the endocyclic carbonyl of the auxiliary ring, the hydroperoxide anion preferentially attacks the sterically more accessible and electronically suitable exocyclic carbonyl.[1] The initial product is a peroxyacid, which is then typically reduced in situ to the desired carboxylic acid.[1]

Detailed Protocol 1: Hydrolytic Cleavage

This protocol is adapted from the well-established procedure for Evans-type oxazolidinones and is expected to proceed efficiently for the thione analogue.

Materials:

-

This compound adduct

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

30% Hydrogen peroxide (H₂O₂)

-

Lithium hydroxide (LiOH) monohydrate

-

Sodium sulfite (Na₂SO₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Diethyl ether or Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve the this compound adduct (1.0 eq) in a 3:1 mixture of THF and water in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add 30% aqueous hydrogen peroxide (4.0 eq) to the cooled solution, followed by the dropwise addition of an aqueous solution of lithium hydroxide monohydrate (2.0 eq).

-

Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Quench the reaction by the portion-wise addition of sodium sulfite (5.0 eq) at 0 °C to reduce the excess peroxide. Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous mixture with water and wash with diethyl ether or ethyl acetate to remove the liberated chiral auxiliary. The auxiliary can be recovered from the organic layer for recycling.

-

Product Isolation: Carefully acidify the aqueous layer to pH ~2 with 1 M HCl. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude chiral carboxylic acid.

-

Purification: Purify the product by column chromatography on silica gel if necessary.

Reductive Cleavage to Access Chiral Alcohols

Reductive cleavage of the N-acyl bond provides direct access to valuable chiral primary alcohols. This is typically achieved using hydride reagents such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).[2]

Mechanism and Reagent Selection

The hydride reagent attacks the exocyclic carbonyl group, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and work-up liberates the chiral primary alcohol and the parent auxiliary. LiBH₄ is generally a milder and more selective reagent than LiAlH₄, making it a good first choice to avoid potential side reactions.

Detailed Protocol 2: Reductive Cleavage with LiBH₄

Materials:

-

This compound adduct

-

Diethyl ether or Tetrahydrofuran (THF), anhydrous

-

Lithium borohydride (LiBH₄)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve the this compound adduct (1.0 eq) in anhydrous diethyl ether or THF in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C.

-

Reagent Addition: Add lithium borohydride (2.0 eq) portion-wise to the stirred solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC analysis.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Work-up: Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer twice with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product, containing the chiral alcohol and the auxiliary, can be purified by column chromatography on silica gel to isolate the desired alcohol.

Transesterification for the Synthesis of Chiral Esters

Transesterification offers a direct route to chiral esters from the N-acylated auxiliary. This method typically involves treating the substrate with an alkoxide in the corresponding alcohol.[2]

The Chemistry of Transesterification

The alkoxide acts as a nucleophile, attacking the exocyclic carbonyl group. The resulting tetrahedral intermediate then collapses, eliminating the oxazolidine-2-thione auxiliary and forming the desired ester. The reaction is often driven to completion by using the alcohol as the solvent.

Protocol 3: Transesterification to a Methyl Ester

Materials:

-

This compound adduct

-

Methanol (MeOH), anhydrous

-

Sodium methoxide (NaOMe) or Titanium (IV) isopropoxide

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve the this compound adduct (1.0 eq) in anhydrous methanol in a round-bottom flask.

-

Catalyst Addition: Add a catalytic amount of sodium methoxide (e.g., 0.1 eq) or a Lewis acid like titanium (IV) isopropoxide.

-

Reaction: Stir the mixture at room temperature or gently heat if necessary. Monitor the reaction by TLC.

-

Quenching: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Work-up: Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether or ethyl acetate.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by column chromatography to separate the chiral methyl ester from the recovered auxiliary.

Data Presentation: Summary of Cleavage Methods

| Cleavage Method | Primary Reagents | Desired Product | Typical Yields | Key Considerations |

| Hydrolytic | LiOH, H₂O₂ | Carboxylic Acid | >85% | Selective for the exocyclic carbonyl. Requires a reductive quench. |

| Reductive | LiBH₄ or LiAlH₄ | Primary Alcohol | >80% | LiBH₄ is milder. LiAlH₄ may reduce other functional groups. |

| Reductive | DIBAL-H | Aldehyde | Variable | Requires careful temperature control to avoid over-reduction. |

| Transesterification | NaOMe/MeOH or Ti(OiPr)₄ | Methyl Ester | >90% | Can be catalyzed by acid or base. The alcohol used determines the ester formed. |

Experimental Workflow and Mechanism Diagrams

Caption: General workflow for the cleavage of the chiral auxiliary.

Caption: Mechanism of hydrolytic cleavage with LiOOH.

Troubleshooting and Field-Proven Insights

-

Incomplete Reaction: If TLC analysis shows incomplete consumption of the starting material, especially in reductive or transesterification reactions, gentle heating may be required. For hydrolytic cleavage, ensure that the LiOH and H₂O₂ are fresh and added in the correct stoichiometry.

-

Epimerization: While these cleavage methods are generally mild, prolonged reaction times or excessive heat can lead to epimerization at the newly formed stereocenter. It is crucial to monitor the reaction closely and work it up promptly upon completion.

-

Low Recovery of Auxiliary: The chiral auxiliary is valuable and should be recovered. Ensure that the work-up procedure includes a thorough extraction of the auxiliary before acidification (in the case of hydrolytic cleavage) or during the main extraction for other methods. The auxiliary is generally less polar than the cleaved products.

-

Safety with LiOH/H₂O₂: The reaction of LiOH with H₂O₂ can be exothermic and may lead to the evolution of oxygen gas, especially on a larger scale. It is essential to maintain good temperature control and ensure adequate venting.

Conclusion

The this compound is a highly effective chiral auxiliary that provides access to a wide range of enantiomerically enriched building blocks. Its facile cleavage under various conditions to yield carboxylic acids, alcohols, or esters underscores its utility in complex molecule synthesis. By understanding the underlying mechanisms and following well-defined protocols, researchers can confidently employ this auxiliary to achieve their synthetic goals with high levels of stereocontrol and efficiency.

References

-

Williams, D. R., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]

-

Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]

-

Nagao, Y., et al. (1985). A new chiral recognition element for the highly stereodifferentiated aldol-type reaction of α-unsubstituted acetate units. Tetrahedron Letters, 26(51), 6203-6206. [Link]

-

Crimmins, M. T., & DeBaillie, A. C. (2006). Enantioselective Aldol Additions: Evans and Crimmins Auxiliaries. In Comprehensive Organic Reactions in Aqueous Media (pp. 1-43). John Wiley & Sons, Inc. [Link]

Sources

Determining Diastereomeric Purity of Aldol Adducts: A Guide to Modern Analytical Methods

Abstract

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, frequently creating products with multiple stereocenters. The precise determination of the diastereomeric excess (de) of these aldol adducts is critical for reaction optimization, mechanistic studies, and the development of stereochemically pure active pharmaceutical ingredients. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview and practical protocols for the most common and robust analytical techniques for quantifying diastereomeric excess: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). This document emphasizes not just the procedural steps but the underlying principles and rationale for experimental choices, ensuring the described methods are self-validating and scientifically sound.

Introduction: The Significance of Diastereomeric Excess in Aldol Chemistry

The aldol reaction, a powerful tool for constructing complex molecules, often generates diastereomeric products, which are stereoisomers that are not mirror images of each other.[1] These diastereomers, commonly designated as syn and anti, can exhibit distinct physical, chemical, and biological properties. Consequently, the ability to accurately quantify the ratio of these diastereomers, expressed as diastereomeric excess (de), is paramount.

The diastereomeric excess is a measure of the purity of a sample with respect to a specific diastereomer and is calculated as follows:

de (%) = |([Major Diastereomer] - [Minor Diastereomer]) / ([Major Diastereomer] + [Minor Diastereomer])| x 100

A high de value is often a key indicator of a successful stereoselective synthesis. This guide will delve into the primary analytical techniques employed to determine the de of aldol products, providing both theoretical understanding and actionable protocols.

Method Selection: A Strategic Approach

The choice of analytical method for determining diastereomeric excess depends on several factors, including the structural properties of the aldol adduct, the required level of accuracy and precision, sample throughput needs, and available instrumentation. The following diagram illustrates a general decision-making workflow for selecting the most appropriate technique.

Caption: Decision workflow for selecting an analytical method for 'de' determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse for Diastereomeric Ratio

Proton NMR (¹H NMR) spectroscopy is often the initial and most direct method for determining the diastereomeric ratio of aldol products.[2][3][4] Diastereomers possess distinct chemical environments, leading to different chemical shifts and coupling constants for corresponding protons.

Principle of ¹H NMR for de Determination

The key to using ¹H NMR for de analysis lies in identifying non-overlapping signals corresponding to each diastereomer. For aldol adducts, the protons on the newly formed stereocenters (α- and β-protons) are particularly diagnostic. The relative integration of these distinct signals directly corresponds to the molar ratio of the diastereomers in the mixture. There is an empirical observation of a systematic variation in the chemical shift of the CHOH proton in syn and anti isomers of aldol products, which can aid in assigning the configuration.[5]

Quantitative NMR (qNMR) for Enhanced Accuracy

For highly accurate and precise measurements, a quantitative NMR (qNMR) approach is recommended.[6][7] This involves optimizing acquisition parameters to ensure a linear response between signal intensity and concentration.

-

Sample Preparation:

-

Accurately weigh a representative sample of the crude or purified aldol product (typically 5-10 mg).

-

Dissolve the sample in a known volume of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a high-quality NMR tube.

-

Ensure complete dissolution.

-

-

NMR Acquisition Parameters:

-

Pulse Angle: Use a 90° pulse to maximize signal intensity for a single scan.

-

Relaxation Delay (d1): This is a critical parameter. Set d1 to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being integrated. A conservative value of 60 seconds is often sufficient for many organic molecules to ensure full relaxation.[6]

-

Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for <1% integration error).

-

Receiver Gain: Adjust the receiver gain to prevent signal clipping.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Perform a baseline correction.

-

Integrate the well-resolved, non-overlapping signals corresponding to each diastereomer.

-

Calculate the diastereomeric ratio (dr) and diastereomeric excess (de) from the integral values.

-

Chiral Derivatizing Agents (CDAs) for Ambiguous Spectra

When the ¹H NMR signals of the diastereomers overlap, derivatization with a chiral derivatizing agent (CDA) can resolve this issue.[8] Reagents like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) react with the hydroxyl group of the aldol adduct to form diastereomeric esters with significantly different NMR spectra.[9][10]

High-Performance Liquid Chromatography (HPLC): High-Resolution Separation

Chiral HPLC is a powerful technique for the separation and quantification of stereoisomers, including diastereomers.[11] It offers high resolution and sensitivity, making it an excellent choice when NMR analysis is inconclusive or when very low levels of one diastereomer need to be quantified.

Principle of Chiral HPLC for de Determination

The separation of diastereomers by HPLC is achieved using a chiral stationary phase (CSP).[11] The CSP creates a chiral environment where the two diastereomers interact differently, leading to different retention times. The mechanism often involves the formation of transient diastereomeric complexes between the analyte and the CSP.[11] The area under each peak in the chromatogram is proportional to the concentration of the corresponding diastereomer.

Method Development for Aldol Products

Developing a robust chiral HPLC method involves a systematic screening of columns and mobile phases.[12][13]

-

Column Selection:

-

Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice due to their broad applicability.[14]

-

Consider the functional groups of the aldol adduct when selecting a column. For β-hydroxy ketones, columns with carbamate derivatives of cellulose or amylose are often effective.

-

Screen a small set of diverse chiral columns to increase the probability of finding a suitable separation.[15]

-

-

Mobile Phase Screening:

-

Normal Phase: Typically employs mixtures of alkanes (e.g., hexane, heptane) and alcohols (e.g., isopropanol, ethanol). This mode often provides good selectivity.

-

Reversed Phase: Uses aqueous mobile phases with organic modifiers like acetonitrile or methanol. This is suitable for more polar aldol products.

-

Polar Organic Mode: Utilizes polar organic solvents like acetonitrile or methanol, often with additives.

-

Mobile phase additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can significantly improve peak shape and resolution.

-

-

Optimization:

-

Once a promising column and mobile phase system are identified, optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature.

-

Lower flow rates and temperatures can sometimes enhance chiral selectivity.[15]

-

Troubleshooting Common Issues in Chiral HPLC

| Issue | Potential Cause | Suggested Solution |

| Poor Resolution | Inappropriate column or mobile phase. | Screen different CSPs and mobile phase compositions. Optimize temperature and flow rate. |

| Peak Tailing | Secondary interactions with the stationary phase. | Add a mobile phase modifier (e.g., acid or base). Ensure the sample is fully dissolved in the mobile phase. |

| Irreproducible Retention Times | Inadequate column equilibration. Column contamination. | Equilibrate the column with at least 10-20 column volumes of the mobile phase. Use a guard column and filter samples. |

| No Elution | Strong retention on the column. | Increase the strength of the mobile phase (e.g., increase the percentage of alcohol in normal phase). |

Gas Chromatography (GC): For Volatile Aldol Products

Chiral Gas Chromatography (GC) is an excellent technique for determining the de of volatile or semi-volatile aldol products.[16] Due to the polar nature of the hydroxyl and carbonyl groups in aldol adducts, derivatization is often necessary to improve volatility and thermal stability.

Derivatization: A Critical Step for GC Analysis

Derivatization converts the polar functional groups of the aldol product into less polar, more volatile moieties.[17] Silylation is a common and effective derivatization strategy for aldol products.

-

Sample Preparation:

-

Dissolve a small amount of the aldol product (1-2 mg) in a dry, aprotic solvent (e.g., pyridine, dichloromethane) in a vial with a screw cap.

-

Add an excess of a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.

-

Cap the vial tightly and heat at 60-80 °C for 30-60 minutes.

-

Allow the reaction mixture to cool to room temperature before injection into the GC.

-

-

GC Analysis:

-

Column: Use a chiral capillary column, often based on cyclodextrin derivatives.[16]

-

Injector and Detector Temperature: Set to a temperature high enough to prevent condensation but not so high as to cause degradation (e.g., 250 °C).

-

Oven Temperature Program: Start at a low temperature to separate volatile components and then ramp up to elute the derivatized aldol products.

-

Carrier Gas: Use an inert gas like helium or hydrogen at an appropriate flow rate.

-

The ratio of the peak areas of the derivatized diastereomers corresponds to their molar ratio.

-

Method Validation: Ensuring Trustworthy Results